molecular formula C7H4F6OS B1444509 2-Fluoro-5-(pentafluorosulfur)benzaldehyde CAS No. 1240257-02-6

2-Fluoro-5-(pentafluorosulfur)benzaldehyde

Cat. No.: B1444509
CAS No.: 1240257-02-6
M. Wt: 250.16 g/mol
InChI Key: LWVYGZGWRNJVBG-UHFFFAOYSA-N
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Description

2-Fluoro-5-(pentafluorosulfur)benzaldehyde is an organic compound with the molecular formula C7H4F6OS. It is characterized by the presence of a fluorine atom and a pentafluorosulfur group attached to a benzaldehyde core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(pentafluorosulfur)benzaldehyde typically involves the introduction of the fluorine and pentafluorosulfur groups onto a benzaldehyde precursor. One common method involves the reaction of 2-fluorobenzaldehyde with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the successful incorporation of the pentafluorosulfur group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize the formation of by-products and ensure the safety of the process. The final product is purified using techniques such as distillation or recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(pentafluorosulfur)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-5-(pentafluorosulfur)benzaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(pentafluorosulfur)benzaldehyde involves its interaction with specific molecular targets and pathways. The fluorine and pentafluorosulfur groups can influence the compound’s reactivity and binding affinity to various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzaldehyde
  • 5-(Pentafluorosulfur)benzaldehyde
  • 2-Fluoro-5-(trifluoromethyl)benzaldehyde

Uniqueness

2-Fluoro-5-(pentafluorosulfur)benzaldehyde is unique due to the presence of both fluorine and pentafluorosulfur groups, which impart distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-fluoro-5-(pentafluoro-λ6-sulfanyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F6OS/c8-7-2-1-6(3-5(7)4-14)15(9,10,11,12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVYGZGWRNJVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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